molecular formula C21H39NO2 B8500456 2-(2,2-Dicyclohexylethyl)piperidine acetate CAS No. 65243-03-0

2-(2,2-Dicyclohexylethyl)piperidine acetate

Cat. No. B8500456
CAS RN: 65243-03-0
M. Wt: 337.5 g/mol
InChI Key: VGQFXTURKKZKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dicyclohexylethyl)piperidine acetate is a useful research compound. Its molecular formula is C21H39NO2 and its molecular weight is 337.5 g/mol. The purity is usually 95%.
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properties

CAS RN

65243-03-0

Molecular Formula

C21H39NO2

Molecular Weight

337.5 g/mol

IUPAC Name

acetic acid;2-(2,2-dicyclohexylethyl)piperidine

InChI

InChI=1S/C19H35N.C2H4O2/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;1-2(3)4/h16-20H,1-15H2;1H3,(H,3,4)

InChI Key

VGQFXTURKKZKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a nitrogen-purged ten gallon autoclave is added a slurry of 400 g. of a 5 percent rhodium-on-carbon catalyst (Engelhard Industries) followed by a warm (50° C.) solution of glacial acetic acid and 4.0 kg (15.5 moles) of 2-(2,2-diphenylethenyl)pyridine. The charging system is rinsed using an additional 3.5 liters of glacial acetic acid. The system is purged with nitrogen and then hydrogen gas is introduced to a pressure of 40 atmospheres. The reaction mixture is stirred and heated to a temperature of about 115° C. Hydrogenation is continued at this temperature until no further hydrogen is taken up by the reaction mixture, usually a period of three to four hours. The reaction mixture is cooled to 30°-40° C. and the catalyst removed by filtration. The autoclave is rinsed several times with acetic acid which is then used to wash the catalyst. The combined filtrates are concentrated in vacuo to obtain an oily residue of 2-(2,2-dicyclohexylethyl)piperidine acetate.
Quantity
4 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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